molecular formula C11H14N2O6 B1626528 N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine CAS No. 207613-06-7

N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine

Cat. No.: B1626528
CAS No.: 207613-06-7
M. Wt: 270.24 g/mol
InChI Key: FREGREMQHCNLKU-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine is a synthetic organic compound that features a glycine backbone with a carboxymethyl group and a 2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine typically involves the following steps:

    Starting Materials: Glycine, maleic anhydride, and other reagents.

    Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: The compound may modulate signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)ethyl]-glycine
  • **N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)butyl]-glycine

Uniqueness

N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine is unique due to its specific substituent groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c14-8-2-3-9(15)13(8)5-1-4-12(6-10(16)17)7-11(18)19/h2-3H,1,4-7H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREGREMQHCNLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514191
Record name 2,2'-{[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propyl]azanediyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207613-06-7
Record name 2,2'-{[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propyl]azanediyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine
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N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine
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N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine

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